molecular formula C11H19NO4 B2640768 tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1228676-24-1

tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2640768
CAS No.: 1228676-24-1
M. Wt: 229.276
InChI Key: UGUKOAKUOOGHRT-ZAZKALAHSA-N
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Description

Tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound containing both oxygen and nitrogen within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate generally involves a multi-step process:

  • Cyclization Reaction: : Initially, a suitable precursor undergoes a cyclization reaction to form the bicyclic core.

  • Hydroxy Group Introduction: : Introduction of the hydroxy group at the 8th position is achieved using selective oxidation reactions.

  • Carboxylation: : The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide and a suitable catalyst.

  • tert-Butyl Protection: : The final step involves the protection of the molecule with a tert-butyl group to yield the final compound.

Industrial Production Methods

On an industrial scale, the synthesis may be streamlined and optimized for large-scale production:

  • Batch Processing: : The reaction steps can be carried out in large reactors with precise control over temperature and pressure.

  • Continuous Flow Chemistry: : Modern techniques involving continuous flow reactors can enhance the efficiency and scalability of the synthesis.

  • Catalysts and Solvents: : Choice of catalysts and solvents play a critical role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can transform the carboxylate group into various reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen and nitrogen atoms.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

  • Reducing Agents: : NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are commonly used.

  • Nucleophiles: : Strong nucleophiles like Grignard reagents (RMgX) and alkoxides.

Major Products Formed

  • Oxidation Products: : Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: : Alcohols, amines, and alkyl derivatives.

  • Substitution Products: : Various substituted bicyclic compounds.

Scientific Research Applications

Chemistry

  • Catalysts: : The compound can serve as a ligand in coordination chemistry.

  • Synthesis Intermediates: : Used as intermediates in the synthesis of more complex molecules.

Biology

  • Biochemical Probes: : Acts as a probe for studying enzyme mechanisms and biochemical pathways.

Medicine

  • Drug Design: : Structural analogs are explored for potential therapeutic agents.

  • Diagnostics: : Utilized in the development of diagnostic reagents for biochemical assays.

Industry

  • Polymer Chemistry: : Involved in the synthesis of specialized polymers.

  • Material Science: : Used in the development of new materials with unique properties.

Mechanism of Action

The compound interacts with various molecular targets primarily through hydrogen bonding, Van der Waals interactions, and covalent bonding. The presence of oxygen and nitrogen atoms allows it to act as a donor or acceptor in hydrogen bonding, facilitating its binding to enzymes and receptors. Its bicyclic structure also provides rigidity, enhancing its selectivity for specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclic Amines: : These include compounds like 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one.

  • Oxazolidines: : Compounds such as 2-Oxazolidinone derivatives.

  • Hydroxy Bicycles: : Other compounds with similar hydroxy and bicyclic frameworks.

Uniqueness

The uniqueness of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its specific configuration and the presence of both an oxygen and nitrogen atom within its bicyclic structure. This provides a distinct combination of reactivity and selectivity, making it valuable for a wide range of applications from catalysis to drug development.

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Properties

IUPAC Name

tert-butyl (1R,5R)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUKOAKUOOGHRT-ZAZKALAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CO[C@H](C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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